molecular formula C6H8N4O B12861976 3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile

3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B12861976
M. Wt: 152.15 g/mol
InChI Key: JVDRAOLTPZFTKA-UHFFFAOYSA-N
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Description

3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile is a heterocyclic compound that features a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in the pharmaceutical and agrochemical industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with suitable nitriles. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis methodology, which is an atom-economical approach that avoids the need for purifying intermediate compounds. This method reduces reaction time, saves chemical resources, and ensures high atom economy .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

3-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)propanenitrile

InChI

InChI=1S/C6H8N4O/c7-3-1-2-4-5(8)9-10-6(4)11/h4H,1-2H2,(H2,8,9)(H,10,11)

InChI Key

JVDRAOLTPZFTKA-UHFFFAOYSA-N

Canonical SMILES

C(CC1C(=NNC1=O)N)C#N

Origin of Product

United States

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